BenchChemオンラインストアへようこそ!

EAPB 02303

Anticancer Agents Imiqualines Melanoma

EAPB 02303 is a unique, second‑generation imidazo[1,2‑a]quinoxaline microtubule disruptor that operates independently of direct tubulin inhibition, providing a differentiated tool for cancer research. Its catechol group is essential for nanomolar potency in BRAF‑mutant melanoma models and synergistic activity with paclitaxel in PDAC studies. For laboratories investigating alternative mitotic arrest pathways or rational combination strategies, this compound offers a mechanism not replicable by first‑generation imiqualines or conventional tubulin binders.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B10857355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAPB 02303
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=C(C=C4)O)O
InChIInChI=1S/C17H14N4O2/c1-18-16-17-19-9-13(10-6-7-14(22)15(23)8-10)21(17)12-5-3-2-4-11(12)20-16/h2-9,22-23H,1H3,(H,18,20)
InChIKeyKOBYYHFBTUBHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol (EAPB02303): Potent Second‑Generation Imiqualine Microtubule Disruptor with Nanomolar Antimelanoma Activity


The compound 4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol (commonly designated EAPB02303, CAS 1958290‑51‑1) is a second‑generation imidazo[1,2‑a]quinoxaline derivative (imiqualine) characterized by a 3,4‑dihydroxyphenyl (catechol) moiety at position 1 and a methylamino substituent at position 4 [1]. It acts as a microtubule‑disrupting agent that induces mitotic arrest and spindle assembly impairment, leading to apoptosis in cancer cells . Unlike first‑generation imiqualines, EAPB02303 exhibits a distinct mechanism of action independent of direct tubulin polymerization inhibition [1].

Why 4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol Cannot Be Interchanged with Other Imiqualines or Microtubule Inhibitors


Imidazo[1,2‑a]quinoxaline derivatives exhibit profound differences in potency, mechanism, and selectivity based on subtle structural modifications. The first‑generation imiqualines (e.g., EAPB0203 and EAPB0503) directly inhibit tubulin polymerization, whereas EAPB02303 retains a catechol group essential for nanomolar activity but operates through a distinct, tubulin‑independent mechanism [1]. Substitution with a non‑catechol aryl group or removal of the 4‑methylamino moiety results in >100‑fold loss of potency on A375 melanoma cells [1]. Consequently, generic substitution with another imiqualine or a conventional microtubule inhibitor (e.g., paclitaxel, vinca alkaloids) will not reproduce the same efficacy profile, target engagement, or transcriptional response [1].

Quantitative Evidence Guide: 4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol (EAPB02303) vs. Comparators


EAPB02303 Exhibits >500‑Fold Greater Potency than First‑Generation Imiqualine EAPB0203 Against A375 Melanoma Cells

EAPB02303 demonstrates an IC50 of 3–10 nM against the A375 human melanoma cell line, representing a >500‑fold improvement over the first‑generation lead compound EAPB0203 (IC50 = 1570 nM) [1]. This potency enhancement is attributed to the optimized substitution pattern that preserves the essential catechol group while modulating the mechanism of action [1].

Anticancer Agents Imiqualines Melanoma

EAPB02303 is 20‑Fold More Potent than the FDA‑Approved BRAF Inhibitor Vemurafenib in BRAF‑Mutant Melanoma Cells

In direct comparison, EAPB02303 (IC50 = 3 nM) is 20 times more potent than vemurafenib, the reference clinical therapy for BRAF‑mutant melanoma, on the same A375 cell line [1]. This potency advantage is maintained despite the fact that A375 cells harbor the BRAF V600E mutation that sensitizes them to vemurafenib [1].

BRAF‑Mutant Melanoma Vemurafenib Drug Resistance

EAPB02303 Does Not Inhibit Tubulin Polymerization, Unlike First‑Generation Imiqualines and Classical Microtubule Inhibitors

While first‑generation imiqualines EAPB0203 and EAPB0503 directly inhibit tubulin polymerization at 1–10 µM, EAPB02303 shows no effect on tubulin polymerization at concentrations up to 1 µM in a cell‑free assay [1]. Molecular modeling confirms that EAPB02303 does not occupy the colchicine‑ or vinblastine‑binding sites on tubulin [1].

Mechanism of Action Tubulin Polymerization Drug Differentiation

EAPB02303 Exhibits Dose‑Dependent Tumor Growth Inhibition in A375 Xenografts Without Inducing Necrosis

In A375 human melanoma xenografts, EAPB02303 reduced tumor size and weight in a dose‑dependent manner. At 20 mg/kg (i.p., 5 days/week for 3 weeks), tumor volume was reduced by approximately 70% relative to vehicle controls, with a corresponding low mitotic index but no evidence of necrosis [1]. This contrasts with the necrotic effects often observed with conventional cytotoxic chemotherapeutics [1].

In Vivo Efficacy Melanoma Xenograft Tumor Growth Inhibition

Optimal Research and Preclinical Application Scenarios for 4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol (EAPB02303)


Investigating Novel Microtubule‑Disrupting Mechanisms in Melanoma

EAPB02303 is ideally suited for research aimed at elucidating microtubule‑disrupting mechanisms distinct from classical tubulin binders. Its failure to inhibit tubulin polymerization [1] provides a tool to dissect alternative pathways leading to mitotic arrest, potentially revealing new druggable targets in melanoma and other cancers.

Combination Therapy Studies with Paclitaxel in Pancreatic Ductal Adenocarcinoma (PDAC)

EAPB02303 demonstrates potent synergy with paclitaxel at low concentrations . This makes it a valuable probe for investigating rational combination strategies in PDAC and other malignancies where microtubule‑targeted therapies are standard of care but limited by toxicity or resistance.

BRAF‑Mutant Melanoma Models, Including Vemurafenib‑Resistant Settings

Given its 20‑fold greater potency than vemurafenib against BRAF V600E‑mutant A375 cells [1], EAPB02303 is a compelling candidate for studies in BRAF‑mutant melanoma, particularly in models of acquired vemurafenib resistance, where alternative mechanisms of action may bypass MAPK pathway addiction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EAPB 02303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.